

Spectroscopic Profile of Hexyl Crotonate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **hexyl crotonate** (hexyl (E)-but-2-enoate), a key fragrance and flavoring agent. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed experimental protocols for acquiring such spectra are also provided, alongside visualizations of spectroscopic workflows and fragmentation pathways to aid in data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **hexyl crotonate**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

While a complete, high-resolution experimental spectrum is not publicly available, the following table is compiled from typical chemical shift values for similar structures and partial data. The deshielded protons are those adjacent to the ester oxygen, and the terminal methyl groups of the hexyl chain are also noted.[1]



| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--|-------------------------|---------------------|------------------------------|
| H-2 | ~6.9 | Doublet of quartets | ~15.6, ~6.9 |
| H-3 | ~5.8 | Doublet of quartets | ~15.6, ~1.8 |
| O-CH2-(CH2)4-CH3 | ~4.1-4.3 | Triplet | ~6.7 |
| O-CH2-CH2-(CH2)3- CH3 | ~1.6 | Quintet | ~7.0 |
| O-(CH ₂) ₂ -(CH ₂) ₂ -CH ₂ - CH ₃ | ~1.3 | Multiplet | - |
| CH ₃ -CH=CH-COO- | ~1.8 | Doublet | ~6.9 |
| O-(CH ₂) ₅ -CH ₃ | ~0.9 | Triplet | ~7.0 |

¹³C NMR (Carbon-13 NMR)

| Carbon | Chemical Shift (δ, ppm) |
|--|-------------------------|
| C=O | 167.1 |
| -CH=CH-COO- | 144.6 |
| -CH=CH-COO- | 123.5 |
| O-CH ₂ - | 64.4 |
| O-CH ₂ -CH ₂ - | 31.5 |
| O-(CH ₂) ₂ -CH ₂ - | 28.7 |
| O-(CH ₂) ₃ -CH ₂ - | 25.7 |
| O-(CH2)4-CH2- | 22.6 |
| O-(CH ₂) ₅ -CH ₃ | 14.0 |

Table 2: Infrared (IR) Spectroscopy Data



The IR spectrum of **hexyl crotonate** is characterized by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds of the crotonate moiety.

| Functional Group | Wavenumber (cm ⁻¹) | Description |
|------------------|--------------------------------|--|
| C=O (Ester) | ~1710 | Strong, sharp absorption |
| C=C (Alkene) | ~1640 | Medium absorption |
| C-O (Ester) | ~1170 | Strong absorption |
| =C-H bend | ~980 | Strong, characteristic of trans- alkene |

Table 3: Mass Spectrometry (MS) Data

The following data were obtained from the NIST WebBook and represent the electron ionization (EI) mass spectrum of **hexyl crotonate**.

| m/z | Relative Intensity (%) | Putative Fragment |
|-----|------------------------|--|
| 41 | 100.0 | [C ₃ H ₅] ⁺ |
| 69 | 85.0 | [C ₄ H ₅ O] ⁺ |
| 85 | 40.0 | [C5H9O] ⁺ |
| 43 | 35.0 | [C ₃ H ₇] ⁺ |
| 55 | 30.0 | [C ₄ H ₇] ⁺ |
| 113 | 15.0 | [M - C4H7] ⁺ |
| 170 | 5.0 | [M]+ (Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A sample of **hexyl crotonate** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to provide a reference signal at 0 ppm.
- Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between scans.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.
- Data Processing: The raw free induction decay (FID) data is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like hexyl crotonate, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.
- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Key absorption bands are identified and assigned to specific functional groups.



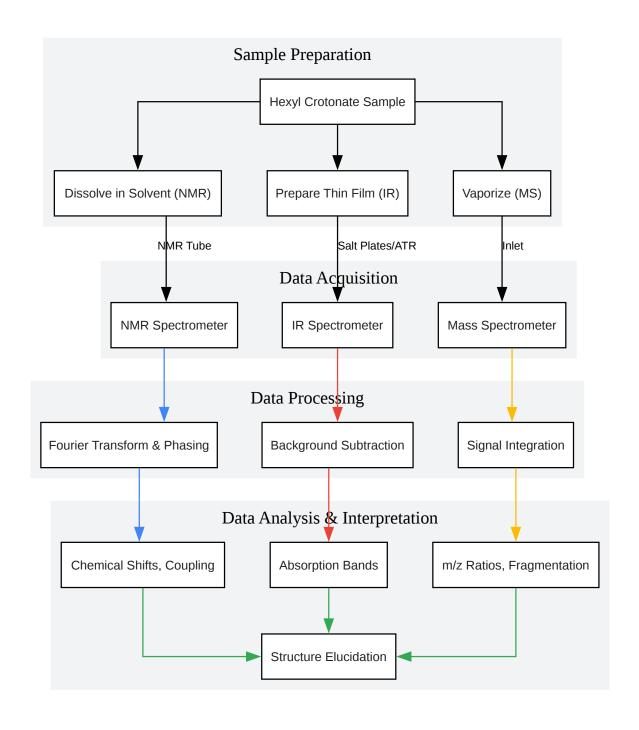
Mass Spectrometry (MS)

- Sample Introduction: The **hexyl crotonate** sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: In the case of the data presented, electron ionization (EI) is used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z ratio often corresponds to the molecular ion ([M]+), and the other peaks represent fragment ions.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **hexyl crotonate**.





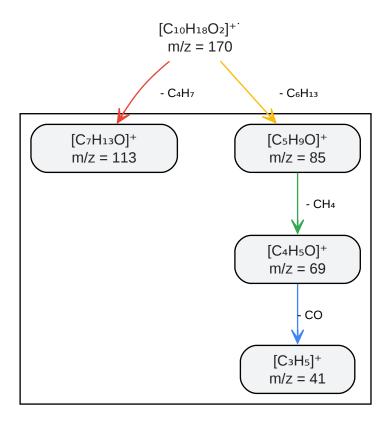
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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of Hexyl Crotonate



This diagram illustrates the proposed electron ionization fragmentation pattern of **hexyl crotonate**, leading to the major observed ions in the mass spectrum.



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Caption: Proposed EI fragmentation of hexyl crotonate.

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References

- 1. researchgate.net [researchgate.net]
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